molecular formula C10H14O3 B14472843 5-(3,4-Dihydro-2H-pyran-6-yl)-5-methyloxolan-2-one CAS No. 66262-00-8

5-(3,4-Dihydro-2H-pyran-6-yl)-5-methyloxolan-2-one

Cat. No.: B14472843
CAS No.: 66262-00-8
M. Wt: 182.22 g/mol
InChI Key: UTZVLKVIVURGGQ-UHFFFAOYSA-N
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Description

5-(3,4-Dihydro-2H-pyran-6-yl)-5-methyloxolan-2-one is an organic compound that features a unique structure combining a pyran ring and an oxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dihydro-2H-pyran-6-yl)-5-methyloxolan-2-one typically involves the reaction of 3,4-dihydro-2H-pyran with appropriate reagents to form the desired product. One common method involves the use of Grubbs’ catalysts in an olefin metathesis/double bond migration sequence . Another approach utilizes molecular iodine to catalyze the synthesis under solvent-free conditions at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of robust catalysts and optimized reaction conditions would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dihydro-2H-pyran-6-yl)-5-methyloxolan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Such as halides, amines, or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-(3,4-Dihydro-2H-pyran-6-yl)-5-methyloxolan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It can be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(3,4-Dihydro-2H-pyran-6-yl)-5-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dihydro-2H-pyran-6-yl)-5-methyloxolan-2-one is unique due to its combination of a pyran ring and an oxolanone ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

66262-00-8

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

5-(3,4-dihydro-2H-pyran-6-yl)-5-methyloxolan-2-one

InChI

InChI=1S/C10H14O3/c1-10(6-5-9(11)13-10)8-4-2-3-7-12-8/h4H,2-3,5-7H2,1H3

InChI Key

UTZVLKVIVURGGQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)O1)C2=CCCCO2

Origin of Product

United States

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